N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
Description
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-tert-butylphenyl group at the amide nitrogen and a 1-phenyl-1H-tetrazole-5-ylsulfanyl moiety at the third carbon. Its structure combines a bulky tert-butylphenyl group (imparting lipophilicity and steric effects) with a tetrazole ring (a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capabilities).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPYTCQQVYTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Tetrazole Reaction for Tetrazole Core Assembly
The Ugi four-component reaction (Ugi-4CR) enables efficient synthesis of 1,5-disubstituted tetrazoles. In this method, a phenyl isocyanide reacts with an azide source, aldehyde, and amine under microwave irradiation to yield the tetrazole ring. For the target compound, benzaldehyde and tritylamine were used to generate the 1-phenyltetrazole intermediate. Azidotrimethylsilane (TMS-N₃) served as the azide donor, while methanol as the solvent facilitated rapid cyclization at 100°C. This method achieves yields of 78–85% for analogous tetrazoles.
Thiol-Ether Formation via Nucleophilic Substitution
The sulfanyl group is introduced by reacting the tetrazole-thiolate (generated in situ from 1-phenyl-1H-tetrazole-5-thiol) with a bromopropanamide intermediate. Potassium carbonate in dimethylformamide (DMF) promotes the nucleophilic substitution at 60°C, yielding the tetrazole-thioether fragment. For example, N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide was synthesized using this approach with a 72% yield.
Propanamide Backbone Assembly
Carbodiimide-Mediated Amidation
The propanamide chain is constructed by coupling 3-bromopropanoic acid with 4-tert-butylaniline. N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid, facilitating amide bond formation at 0–5°C. This method avoids racemization and achieves >90% purity for tertiary amides.
One-Pot Sequential Synthesis
A streamlined approach combines tetrazole-thioether formation with amidation. After synthesizing the tetrazole-thiol, 3-bromopropanoyl chloride is added directly to the reaction mixture. Triethylamine scavenges HBr, enabling simultaneous thioether and amide bond formation in 65% yield.
Final Coupling and Purification
Fragment Condensation
The tetrazole-thioether and propanamide fragments are coupled via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method efficiently links secondary alcohols to thioethers but requires anhydrous tetrahydrofuran (THF) and low temperatures (-20°C) to suppress side reactions.
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity, as evidenced by a single peak at 254 nm.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases thiolate reactivity in biphasic systems.
- Lewis acids : Zinc chloride accelerates tetrazole cyclization by stabilizing transition states.
Analytical Characterization Data
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) achieved 63% overall yield using continuous flow reactors for tetrazole formation. Key considerations:
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several sulfanylpropanamide derivatives reported in the literature. Below is a detailed comparison based on molecular features, physicochemical properties, and research findings:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound contains a 1-phenyltetrazole ring, whereas analogs like 7d and 7g feature 1,3,4-oxadiazole or thiazole rings.
Substituent Effects :
- The 4-tert-butylphenyl group in the target compound provides greater steric bulk and lipophilicity than the methylphenyl or dimethylphenyl groups in compounds 7d and 7g . This may influence membrane permeability and target binding .
- Compound 30a incorporates a sulfamoyl group and a hydroxyphenyl moiety, which are absent in the target compound. These groups could enhance solubility or enzyme-targeting capabilities .
Biological Implications :
- Analogs with oxadiazole-thiazole hybrids (e.g., 7d , 7g ) have shown antimicrobial and hemolytic activity, with melting points correlating to crystallinity and purity .
- Derivatives with chlorophenyl-sulfonyl groups (e.g., 7a–q ) exhibit hemolytic toxicity, suggesting that the target compound’s tetrazole and tert-butyl groups might reduce such risks .
Synthetic Accessibility :
- The target compound’s tetrazole ring may require specialized synthesis routes (e.g., cyclization of nitriles with sodium azide), whereas oxadiazole-based analogs are often synthesized via condensation reactions .
Research Findings and Gaps
- Physicochemical Data : The target compound lacks reported melting points and spectral data (IR, NMR, MS), which are critical for benchmarking against analogs like 7d (melting point 158–160°C, IR νmax 1680 cm⁻¹ for amide C=O) .
- Biological Profiling : While compounds 7a–q and 30a have been tested for hemolytic activity and enzyme inhibition , the biological profile of the target compound remains unexplored.
- SAR Insights : The tert-butyl group’s role in modulating bioavailability or toxicity compared to methyl substituents warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
